(1R,2R)-2-fluorocyclopentan-1-ol
Overview
Description
“(1R,2R)-2-fluorocyclopentan-1-ol” is a compound that has gained increasing attention in recent years due to its unique properties and potential applications in various scientific fields. It has a CAS Number of 1932008-16-6 .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H9FO. Its InChI Code is 1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 . The molecular weight is 104.12 g/mol.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Enzymatic Synthesis and Applications
(1R,2R)-2-fluorocyclopentan-1-ol can be synthesized through enzymatic deracemization, involving lipases in organic media. This process yields high enantioselectivities and good yields for substrates, and these compounds can further be converted to fluorocyclopentan-1-amines, useful in various chemical applications (Kolodiazhnyi, Kolodiazhna, & Prysiazhnuk, 2021).
Electrophilic Fluorination Techniques
Another significant application involves the ruthenium-catalyzed asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds. This process, which uses specific ruthenium complexes, is crucial for producing various fluorinated organic compounds, including 2-tert-butoxycarbonyl-2-fluorocyclopentanone, used in pharmaceutical and material science research (Althaus, Becker, Togni, & Mezzetti, 2007).
Chemical Analysis and Characterization
The compound and its derivatives are also of interest in chemical analysis and characterization studies. For example, the structural and conformational analysis of related compounds provides insights into the stability and electronic interactions critical for pharmaceutical and material science research (Tormena, Santos, Neto, Rittner, Yoshinaga, & Temistocles, 2007).
Applications in Medical Imaging
In medical imaging, derivatives of fluorocyclopentan-1-ol are used in developing novel radiotracers for PET-CT scans in detecting specific cancer types, such as prostate carcinoma. This application illustrates the importance of this compound in diagnostic imaging and oncology (Savir-Baruch et al., 2010).
NMR Spectroscopy in Drug Metabolism
19F NMR spectroscopy uses fluorinated compounds like 1R,2R)-2-fluorocyclopentan-1-ol derivatives to monitor the metabolism of drugs like 5-fluorouracil in vivo. This application is significant in pharmacokinetics and pharmacodynamics, providing non-invasive ways to study drug metabolism and efficacy in clinical research (Stevens et al., 1984).
Safety and Hazards
For safety information and potential hazards associated with “(1R,2R)-2-fluorocyclopentan-1-ol”, it is recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.
Properties
IUPAC Name |
(1R,2R)-2-fluorocyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIRIPRHYULGQH-RFZPGFLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570638 | |
Record name | (1R,2R)-2-Fluorocyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13378-44-4 | |
Record name | (1R,2R)-2-Fluorocyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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